2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine
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Overview
Description
2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by the presence of a methoxyphenyl group attached to the imidazo[4,5-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine typically involves the condensation of 2-aminopyridine with 2-methoxybenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the imidazo[4,5-b]pyridine core. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction temperature is maintained at around 100-150°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[4,5-b]pyridine core to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring or the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroimidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives with different functional groups.
Scientific Research Applications
2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression. Detailed studies have shown that it can inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyphenyl)-1H-imidazo[4,5-b]pyridine
- 2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine
- 2-(2-Chlorophenyl)-1H-imidazo[4,5-b]pyridine
Uniqueness
2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
53929-99-0 |
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Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H11N3O/c1-17-11-7-3-2-5-9(11)12-15-10-6-4-8-14-13(10)16-12/h2-8H,1H3,(H,14,15,16) |
InChI Key |
PFHUJGAJIKIZHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
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